3-(4-Isopropylthiazol-2-yl)benzaldehyde
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Overview
Description
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde is a heterocyclic aromatic compound featuring a thiazole ring substituted with a propan-2-yl group and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzoic acid.
Reduction: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
Comparison with Similar Compounds
Thiophene derivatives: Share a similar sulfur-containing heterocyclic structure.
Benzaldehyde derivatives: Contain the benzaldehyde moiety but differ in the substituents on the aromatic ring.
Uniqueness: 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]benzaldehyde is unique due to the combination of the thiazole ring and the benzaldehyde group, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NOS |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
3-(4-propan-2-yl-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H13NOS/c1-9(2)12-8-16-13(14-12)11-5-3-4-10(6-11)7-15/h3-9H,1-2H3 |
InChI Key |
CTTNCZKMGZVEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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